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Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

Cat. No.: B12377632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of proteins,

antibodies, and other amine-containing biomolecules with Sulfo-Cy7.5 carboxylic acid. This

near-infrared (NIR) fluorescent dye is an excellent choice for a variety of applications, including

in vivo imaging, fluorescence microscopy, and flow cytometry, due to its high water solubility,

photostability, and emission profile in a region with minimal tissue autofluorescence.[1]

Sulfo-Cy7.5 carboxylic acid requires activation prior to conjugation with primary amines on a

target biomolecule. The most common and effective method for this is a two-step carbodiimide

crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysulfosuccinimide (Sulfo-NHS). This process first activates the carboxylic acid group of

the dye to form a semi-stable Sulfo-NHS ester, which then efficiently reacts with primary

amines (e.g., the ε-amino group of lysine residues) on the target biomolecule to form a stable

amide bond.[2][3][4]

Physicochemical and Spectral Properties of Sulfo-
Cy7.5
Proper characterization of the fluorescent label is crucial for successful conjugation and

downstream applications. The key properties of Sulfo-Cy7.5 are summarized below.
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Property Value Reference

Excitation Maximum (λ_max_) ~778 nm [5][6]

Emission Maximum (λ_em_) ~797-808 nm [1][2][5]

Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹ [5][6]

Solubility Water, DMF, DMSO [5][6]

Reactive Group Carboxylic Acid [7]

Bioconjugation Chemistry: Two-Step EDC/Sulfo-
NHS Coupling
The conjugation of Sulfo-Cy7.5 carboxylic acid to a protein is a two-step process designed to

maximize efficiency and minimize undesirable side reactions such as protein-protein cross-

linking.[2]

Activation of Sulfo-Cy7.5 Carboxylic Acid: EDC facilitates the formation of a highly reactive

O-acylisourea intermediate from the carboxylic acid of the dye. This intermediate is unstable

in aqueous solutions. The addition of Sulfo-NHS displaces the O-acylisourea group to form a

more stable, amine-reactive Sulfo-NHS ester.[3] This activation step is optimally performed

at a slightly acidic pH (4.5-6.0).[6][8]

Conjugation to the Target Protein: The Sulfo-NHS ester of the dye reacts with primary

amines on the target protein to form a stable amide bond. This reaction is most efficient at a

neutral to slightly basic pH (7.2-8.5).[6][8]

Below is a diagram illustrating the chemical pathway for the EDC/Sulfo-NHS mediated

bioconjugation.
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EDC/Sulfo-NHS conjugation chemistry.

Experimental Workflow
The overall process from reagent preparation to characterization of the final conjugate is

outlined in the following workflow diagram.
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Experimental workflow for bioconjugation.

Detailed Experimental Protocols
This section provides detailed protocols for the bioconjugation of Sulfo-Cy7.5 carboxylic acid
to a model protein, such as an antibody.

Materials and Reagents
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Sulfo-Cy7.5 carboxylic acid

Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Anhydrous Dimethylsulfoxide (DMSO)

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Protocol 1: Preparation of Reagents
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in

Coupling Buffer.[9] Ensure the buffer does not contain primary amines (e.g., Tris) or

ammonium ions.[9]

Sulfo-Cy7.5 Stock Solution: Dissolve Sulfo-Cy7.5 carboxylic acid in anhydrous DMSO to a

concentration of 10 mM.

EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS

solutions in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in

aqueous solutions.[1]

Protocol 2: Two-Step Bioconjugation
Activation of Sulfo-Cy7.5:

In a microcentrifuge tube, combine the desired molar excess of Sulfo-Cy7.5 carboxylic
acid stock solution with an appropriate volume of Activation Buffer.
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Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the dye.[8] A typical starting

concentration is 2 mM EDC and 5 mM Sulfo-NHS in the reaction mixture.[6][10]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6][8]

Conjugation to Protein:

Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.

Immediately add the activated Sulfo-Cy7.5 solution to the protein solution. A starting point

for the molar ratio of dye to protein is 10:1 to 20:1.[9]

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light, with gentle stirring or rotation.[8]

Quenching the Reaction (Optional but Recommended):

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

Protocol 3: Purification of the Conjugate
Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion chromatography column

with Coupling Buffer (PBS, pH 7.2-7.4).

Sample Loading: Apply the reaction mixture to the top of the equilibrated column.

Elution: Elute the conjugate with Coupling Buffer. The labeled protein will travel faster

through the column and elute first as a colored band. The smaller, unconjugated dye

molecules will elute later in a separate colored band.

Fraction Collection: Collect the fractions containing the purified Sulfo-Cy7.5-protein

conjugate.

Protocol 4: Characterization of the Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to

each protein molecule, can be determined using UV-Vis spectrophotometry.[5][11]
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Absorbance Measurements:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of Sulfo-Cy7.5 (~778 nm, A₇₇₈).

Calculation of Degree of Labeling (DOL):

The concentration of the protein is calculated using the following formula: Protein

Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF₂₈₀)] / ε_protein where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A₇₇₈ is the absorbance of the conjugate at ~778 nm.

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₇₇₈ for the free

dye). For Sulfo-Cy7.5, this is approximately 0.09.[6]

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).[5]

The concentration of the dye is calculated using: Dye Concentration (M) = A₇₇₈ / ε_dye

where:

ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹).[5][6]

The DOL is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching

of the fluorophore or loss of protein function.[5][12]
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency (Low

DOL)

- Inactive EDC/Sulfo-NHS due

to hydrolysis.- Incorrect pH of

reaction buffers.- Presence of

amine-containing buffers.- Low

protein concentration.

- Use fresh EDC and Sulfo-

NHS solutions.- Verify the pH

of Activation and Coupling

Buffers.- Use amine-free

buffers for protein solution.-

Concentrate the protein to >2

mg/mL.[9]

Protein Precipitation during

Reaction

- High concentration of organic

solvent (DMSO).- Over-

labeling of the protein.

- Keep the volume of DMSO

below 10% of the total reaction

volume.- Reduce the molar

excess of the activated dye.

Poor Separation during

Purification

- Inappropriate size-exclusion

resin.- Column overloading.

- Use a resin with an

appropriate molecular weight

cutoff (e.g., G-25 for proteins

>20 kDa).- Do not exceed the

recommended sample volume

for the column.

Applications of Sulfo-Cy7.5 Bioconjugates
Sulfo-Cy7.5 labeled proteins and antibodies are valuable tools for a range of bio-imaging and

analytical techniques.

In Vivo Imaging: The NIR emission of Sulfo-Cy7.5 allows for deep tissue imaging with low

background fluorescence, making it ideal for tracking the biodistribution of therapeutic

proteins or antibodies in animal models.[1][13]

Fluorescence Microscopy: High-resolution imaging of cellular targets can be achieved using

Sulfo-Cy7.5-labeled antibodies for immunofluorescence staining.[1][13]

Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5 enable its use in multi-color

flow cytometry for the identification and sorting of specific cell populations.[1][13]
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Molecular Probes: Labeled biomolecules can be used in various assays to study molecular

interactions and dynamics.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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